A Technical Guide to N-Boc-L-aspartic Acid β-Methyl Ester (Boc-Asp(OMe)-OH)
A Technical Guide to N-Boc-L-aspartic Acid β-Methyl Ester (Boc-Asp(OMe)-OH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-tert-butoxycarbonyl-L-aspartic acid β-methyl ester, commonly abbreviated as Boc-Asp(OMe)-OH, is a pivotal amino acid derivative employed extensively in the fields of peptide chemistry and pharmaceutical research.[1][2] As a bifunctionally protected aspartic acid, it serves as an essential building block in the methodical assembly of complex peptides and peptidomimetics.[3] The molecule features an acid-labile tert-butoxycarbonyl (Boc) group protecting the α-amino function and a relatively stable methyl ester protecting the side-chain (β) carboxyl group. This orthogonal protection scheme is fundamental to its utility, allowing for selective deprotection and modification during solid-phase peptide synthesis (SPPS) and other synthetic methodologies.[2]
It is crucial to distinguish this compound from its isomer, N-Boc-L-aspartic acid α-methyl ester (Boc-Asp-OMe, CAS 98045-03-5), where the α-carboxyl group is esterified.[4][5] This guide focuses specifically on the β-methyl ester (CAS 59768-74-0), which is more commonly utilized for incorporating aspartic acid residues into a growing peptide chain. Its favorable properties, including stability and solubility, make it a reliable reagent for both academic and industrial research.[1]
Chemical Structure and Identifiers
The structural arrangement of Boc-Asp(OMe)-OH, with its distinct protecting groups, is central to its chemical behavior and applications in synthesis.
| Identifier | Value |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid |
| Synonyms | Boc-L-Asp(OMe)-OH, Boc-L-aspartic acid 4-methyl ester, N-(tert-Butoxycarbonyl)-L-aspartic acid 4-methyl ester[6] |
| CAS Number | 59768-74-0[1][7] |
| Molecular Formula | C₁₀H₁₇NO₆ |
| Molecular Weight | 247.25 g/mol [1][7] |
| SMILES | COC(=O)C--INVALID-LINK--OC(C)(C)C)C(O)=O |
| InChI Key | WFPSMPYVXFVVFA-LURJTMIESA-N |
Physicochemical Properties
The physical and chemical properties of Boc-Asp(OMe)-OH are well-documented, ensuring its consistent performance in experimental settings.
| Property | Value |
| Appearance | White to off-white solid or powder.[1][7] |
| Melting Point | 60 - 70 °C[1] |
| Optical Rotation | [α]₂₀/D = -5 ± 1° (c=2 in Methanol)[1] |
| Purity | Typically ≥98.0% (assayed by HPLC or TLC).[1] |
| Solubility | Soluble in DMSO (up to 200 mg/mL), methanol, and other common organic solvents.[1][7] |
| Storage | Recommended storage at 0 - 8 °C for short-term and -20 °C for long-term stability.[1][7] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of Boc-Asp(OMe)-OH. Based on its structure and data from analogous compounds, the following characteristic signals are expected.[8]
| Technique | Expected Characteristics |
| ¹H NMR | δ (ppm): ~1.4 (s, 9H, Boc C(CH₃)₃), ~2.8 (m, 2H, β-CH₂), ~3.7 (s, 3H, OCH₃), ~4.5 (m, 1H, α-CH), ~5.5 (d, 1H, NH), ~10-12 (br s, 1H, COOH). |
| ¹³C NMR | δ (ppm): ~28 (Boc CH₃), ~36 (β-CH₂), ~50 (α-CH), ~52 (OCH₃), ~80 (Boc C(CH₃)₃), ~156 (Boc C=O), ~171 (Ester C=O), ~173 (Carboxylic Acid C=O). |
| IR (Infrared) | ν (cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch), ~1740 (Ester C=O stretch), ~1710 (Carboxylic Acid C=O stretch), ~1690 (Carbamate C=O stretch), ~1160 (C-O stretch). |
Synthesis and Purification
The preparation of Boc-Asp(OMe)-OH is a multi-step process that requires careful control of protecting group chemistry.
The logical pathway for synthesizing Boc-Asp(OMe)-OH involves the selective protection of the side-chain carboxyl group followed by the protection of the α-amino group.
Caption: Synthesis workflow for Boc-Asp(OMe)-OH.
The following is a generalized protocol for the synthesis of Boc-Asp(OMe)-OH.
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Esterification: L-aspartic acid is suspended in methanol. A catalytic amount of a strong acid (e.g., thionyl chloride or H₂SO₄) is added carefully at 0 °C. The mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure to yield the crude L-aspartic acid β-methyl ester.[9]
-
Boc-Protection: The crude ester is dissolved in a solvent mixture such as THF/water. A base (e.g., sodium bicarbonate) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) at 0 °C. The reaction is stirred at room temperature overnight.[9]
-
Work-up and Purification: The reaction mixture is concentrated to remove the organic solvent. The remaining aqueous solution is acidified to a low pH (e.g., pH 2-3) with a suitable acid like citric acid or cold HCl, leading to the precipitation of the product. The solid is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product can be further purified by recrystallization or silica (B1680970) gel column chromatography.
Reactivity and Applications in Peptide Synthesis
The utility of Boc-Asp(OMe)-OH is defined by the orthogonal nature of its protecting groups, which allows for selective removal and subsequent reactions.
The Boc group is sensitive to acid, while the methyl ester is cleaved by saponification. This allows the α-amino group to be deprotected for chain elongation without affecting the side chain.
Caption: Reactivity pathways for Boc-Asp(OMe)-OH.
-
Resin Swelling: The peptide-resin is swelled in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Deprotection: The resin is treated with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 20-30 minutes at room temperature.
-
Washing: The resin is thoroughly washed with DCM, followed by a neutralization step with a base solution (e.g., 10% diisopropylethylamine in DMF), and finally washed with DMF to prepare for the next coupling cycle.
-
Activation: In a separate vessel, the incoming Boc-protected amino acid (e.g., Boc-Ala-OH) is pre-activated by dissolving it in DMF with a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, HOBt) for several minutes.
-
Coupling: The activation solution is added to the deprotected peptide-resin from the previous step. The mixture is agitated at room temperature for 1-2 hours.
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts, completing the coupling step. The cycle of deprotection and coupling is repeated to elongate the peptide chain.
Safety and Handling
Boc-Asp(OMe)-OH is classified as an irritant. Users should exercise caution and adhere to standard laboratory safety practices.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Use a dust mask or work in a ventilated hood to avoid inhalation of the powder.
-
Storage Class: Combustible Solid (Storage Class 11).
Conclusion
N-Boc-L-aspartic acid β-methyl ester is a cornerstone reagent for modern peptide synthesis. Its well-defined chemical properties, coupled with a robust protection strategy, provide chemists with a reliable tool for constructing complex peptide-based molecules for research, diagnostics, and therapeutic drug development.[1][2] A thorough understanding of its structure, reactivity, and handling is paramount for its successful application in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. (3S)-3-(((tert-butoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid | C10H17NO6 | CID 11021202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
